An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromobenzyl)piperidine-2,4-dione
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromobenzyl)piperidine-2,4-dione
Foreword: A Guide to Characterizing Novel Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2] Its derivatives are prized for their diverse pharmacological activities and favorable pharmacokinetic profiles. This guide focuses on a specific, novel derivative, 1-(3-Bromobenzyl)piperidine-2,4-dione . Due to the compound's novelty, extensive experimental data is not yet publicly cataloged.
Therefore, this document serves a dual purpose. First, it presents a comprehensive profile of the compound based on established chemical principles and high-fidelity computational predictions. Second, and more critically, it provides a senior scientist's perspective on the rigorous, field-proven experimental methodologies required to empirically validate these properties. We will not only detail the protocols but also explore the causal reasoning behind experimental choices, offering a self-validating framework for researchers in drug discovery and development.
Molecular Profile and Core Physicochemical Identifiers
1-(3-Bromobenzyl)piperidine-2,4-dione integrates a brominated aromatic moiety with a piperidine-dione heterocyclic core. The 3-bromo substitution on the benzyl group provides a vector for further synthetic modification or for modulating electronic properties, while the dione functionality introduces potential hydrogen bonding sites and alters the basicity of the piperidine nitrogen.
Compound Identification
| Identifier | Value |
| IUPAC Name | 1-[(3-bromophenyl)methyl]piperidine-2,4-dione |
| Molecular Formula | C₁₂H₁₂BrNO₂ |
| Molecular Weight | 282.13 g/mol |
| Canonical SMILES | C1C(=O)NC(=O)C(C1)NCC2=CC=CC(=C2)Br |
| InChI Key | (Predicted) - Searchable identifier not yet assigned. |
| CAS Number | Not yet assigned in the CAS registry. |
Predicted Physicochemical Properties
The following properties are computationally predicted using established algorithms. They serve as essential benchmarks for guiding experimental design.
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water) | ~1.5 - 2.5 | Lipophilicity; impacts absorption, membrane permeability, and metabolic stability.[3] |
| Aqueous Solubility | Low to Moderate | Bioavailability; affects formulation and dosage.[4][5] |
| pKa (Most Basic) | ~11-12 (Amide N-H) | Ionization state at physiological pH; influences solubility, receptor binding, and ADME properties. |
| Polar Surface Area (PSA) | ~46.17 Ų | Membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Interaction with biological targets and solubility. |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygens) | Interaction with biological targets and solubility. |
| Rotatable Bonds | 2 | Conformational flexibility and binding affinity. |
Experimental Determination of Core Properties: Protocols & Rationale
The true characterization of a novel compound lies in empirical validation. The following sections detail the authoritative, "gold standard" methodologies for determining the most critical physicochemical parameters for a drug candidate.
Lipophilicity: Shake-Flask Method for logP Determination (OECD 107)
Expertise & Rationale: The partition coefficient (logP) is a critical measure of a drug's lipophilicity, governing its ability to cross biological membranes.[3] The shake-flask method, while manual, is considered the definitive standard for its accuracy and direct measurement of partitioning.[6][7] We use n-octanol as the organic phase because its properties are an excellent surrogate for the lipid bilayer of cell membranes. The goal is to achieve a true equilibrium of the analyte between two immiscible phases.
Protocol:
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Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) by stirring them together for 24 hours at the experimental temperature (e.g., 25°C), followed by separation.[8]
-
Analyte Dosing: Prepare a stock solution of 1-(3-Bromobenzyl)piperidine-2,4-dione in the n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the analyte-containing n-octanol phase with a precise volume of the aqueous phase.
-
Equilibration: Agitate the vessel at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[9] The agitation must be vigorous enough for dispersion but not so forceful as to cause emulsification.
-
Phase Separation: Centrifuge the vessel to achieve a clean and complete separation of the two phases.[7]
-
Quantification: Carefully sample an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm: P = [Concentration]octanol / [Concentration]aqueous logP = log₁₀(P)
Aqueous Solubility: Equilibrium Shake-Flask Method
Expertise & Rationale: Aqueous solubility is a fundamental property that dictates a drug's dissolution rate and, consequently, its bioavailability.[5] The equilibrium or thermodynamic solubility represents the true saturation point of a compound in a solvent. This method ensures that the system has reached a stable state, providing a highly reliable value.[9] Temperature control is critical as solubility is highly temperature-dependent.
Protocol:
-
System Setup: Add an excess amount of solid 1-(3-Bromobenzyl)piperidine-2,4-dione to a known volume of the desired aqueous solvent (e.g., deionized water or a specific pH buffer) in a sealed glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.[5]
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or stirrer. The equilibration period should be sufficient to reach equilibrium, typically 24 to 72 hours.[9]
-
Sample Preparation: Once equilibrium is reached, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the sample at high speed.
-
Filtration: Carefully withdraw the supernatant and immediately filter it through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE syringe filter) to remove any remaining microscopic particles.[9] This step is crucial to avoid artificially high concentration readings.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC method against a standard curve.
-
Data Reporting: Report the solubility in units such as mg/mL or µM at the specified temperature and pH.
Acidity Constant: Potentiometric Titration for pKa Determination
Expertise & Rationale: The pKa value defines the pH at which a molecule is 50% ionized. This is paramount for predicting a drug's behavior in different physiological compartments (e.g., stomach vs. intestine). Potentiometric titration is a highly precise and reliable method for pKa determination.[10] It involves monitoring pH changes as a titrant is added, with the pKa being identified at the midpoint of the buffer region on the titration curve.[11][12]
Protocol:
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[11]
-
Sample Preparation: Dissolve a precisely weighed amount of 1-(3-Bromobenzyl)piperidine-2,4-dione in a suitable solvent (if necessary, a co-solvent like methanol can be used, but the pKa will be for that specific medium).[10] Dilute to a known concentration (e.g., 1 mM).[11]
-
Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂, which can interfere with the measurement.[11]
-
Titration: For an acidic group (like the amide N-H), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. For a basic group, titrate with a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading has stabilized (e.g., drift < 0.01 pH units/minute).[11]
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
pKa Determination: Identify the equivalence point (the point of steepest inflection). The half-equivalence point (half the volume of titrant needed to reach the equivalence point) corresponds to the pH where the concentrations of the protonated and deprotonated species are equal. At this half-equivalence point, pH = pKa.[12][13] Perform at least three replicate titrations to ensure reproducibility.[11]
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- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. study.com [study.com]
- 13. pennwest.edu [pennwest.edu]
